4-(3-Hydrazinylbutyl)phenol
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Overview
Description
4-(3-Hydrazinylbutyl)phenol is an organic compound with the molecular formula C10H16N2O It consists of a phenol group substituted with a 3-hydrazinylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydrazinylbutyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a hydrazine derivative. One common method is the reaction of 4-(3-bromobutyl)phenol with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{4-(3-bromobutyl)phenol} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydrazinylbutyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitrophenols or sulfonated phenols.
Scientific Research Applications
4-(3-Hydrazinylbutyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Hydrazinylbutyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminobutyl)phenol: Similar structure but with an amino group instead of a hydrazine group.
4-(3-Hydroxybutyl)phenol: Similar structure but with a hydroxyl group instead of a hydrazine group.
4-(3-Methylbutyl)phenol: Similar structure but with a methyl group instead of a hydrazine group.
Uniqueness
4-(3-Hydrazinylbutyl)phenol is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where hydrazine functionality is required.
Properties
CAS No. |
1016704-03-2 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(3-hydrazinylbutyl)phenol |
InChI |
InChI=1S/C10H16N2O/c1-8(12-11)2-3-9-4-6-10(13)7-5-9/h4-8,12-13H,2-3,11H2,1H3 |
InChI Key |
LYSQFCFHBIYJII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NN |
Origin of Product |
United States |
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